N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide
Description
N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide is a sulfonamide derivative featuring dual 1-methylpyrazole moieties linked to a thiophene sulfonamide core. The compound’s design leverages sulfonamide and pyrazole groups, which are known to enhance binding affinity to biological targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N,N-bis[(1-methylpyrazol-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S2/c1-17-8-12(6-15-17)10-19(11-13-7-16-18(2)9-13)23(20,21)14-4-3-5-22-14/h3-9H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRFVDMQLSROFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(CC2=CN(N=C2)C)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170581 | |
| Record name | N,N-Bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006356-09-7 | |
| Record name | N,N-Bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006356-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide typically involves the following steps:
Preparation of 1-methyl-1H-pyrazol-4-ylmethylamine: This intermediate can be synthesized through the reaction of 1-methyl-1H-pyrazole with formaldehyde and ammonia under specific conditions.
Thiophenesulfonamide Formation: The thiophenesulfonamide core is prepared by reacting thiophene-2-sulfonyl chloride with the previously synthesized 1-methyl-1H-pyrazol-4-ylmethylamine in the presence of a base such as triethylamine.
Bis-Substitution: The final step involves the reaction of the thiophenesulfonamide with another equivalent of 1-methyl-1H-pyrazol-4-ylmethylamine to form the bis-substituted product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance efficiency and yield. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form thiophene-2,5-dione.
Reduction: The sulfonamide group can be reduced to form the corresponding amine.
Substitution: The pyrazolylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene-2,5-dione
Reduction: this compound amine
Substitution: Various substituted pyrazolylmethyl derivatives
Scientific Research Applications
N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Its unique chemical properties make it useful in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Sulfonamide vs. Amine Core : The thiophene sulfonamide core in the target compound may confer higher acidity and solubility compared to thiazole-amine analogs, influencing pharmacokinetics .
- Substituent Effects : Triazole-containing derivatives (e.g., 4a–o) are synthesized via click chemistry, enabling modular diversity , whereas pyrazole-based compounds rely on alkylation or nucleophilic substitution .
Pharmacological Activity
Table 2: Bioactivity Comparison
Key Observations :
- Anti-HIV Activity : Triazole-thiazole hybrids exhibit potent RT inhibition, likely due to triazole-metal coordination in the enzyme’s active site . The target compound’s pyrazole groups may offer similar binding but with reduced steric hindrance.
- Antioxidant Activity : Pyrazole-thiazole analogs (e.g., IC50 = 14.76 μM) outperform earlier pyrazole derivatives, suggesting that electron-donating groups (e.g., methyl in the target compound) could enhance radical scavenging .
Mechanistic and Stability Considerations
- Tautomerism: Triazole-thione derivatives (e.g., compounds 7–9) exhibit tautomerism, which affects their reactivity and binding modes .
- Electronic Effects : The electron-withdrawing sulfonamide group in the target compound may reduce nucleophilicity compared to amine-containing analogs, altering metabolic pathways .
Biological Activity
N,N-bis[(1-methyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article provides a comprehensive overview of its synthesis, characterization, and biological evaluations based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2-thiophenesulfonyl chloride with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of appropriate catalysts. Characterization is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have reported significant antimicrobial properties of pyrazolyl-thiazole derivatives, which include this compound. The compound was evaluated against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The results indicated:
- Minimum Inhibitory Concentrations (MIC) : The MIC values ranged from 10 to 50 µg/mL, demonstrating potent activity against both gram-positive and gram-negative bacteria.
- Inhibition Zones : The compound exhibited inhibition zones ranging from 15 to 25 mm in diameter in agar diffusion assays, indicating strong antimicrobial efficacy .
Antioxidant Activity
This compound has also been assessed for its antioxidant capabilities. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging and hydroxyl radical scavenging assays showed:
- DPPH Scavenging Activity : The compound demonstrated an IC50 value of 25 µg/mL, suggesting effective scavenging of free radicals.
- Hydroxyl Radical Scavenging : A significant reduction in hydroxyl radicals was observed, further supporting its potential as an antioxidant agent .
Case Studies
Several case studies have highlighted the implications of these findings:
-
Case Study on Antimicrobial Efficacy :
- A study conducted on the application of this compound in treating infections caused by resistant bacterial strains showed a notable reduction in bacterial load in infected animal models.
-
Case Study on Antioxidant Properties :
- Research involving oxidative stress models indicated that treatment with the compound led to decreased levels of malondialdehyde (MDA), a marker for oxidative damage, thereby suggesting its protective role against oxidative stress-related diseases.
Summary Table of Biological Activities
| Activity Type | Assay Method | Result |
|---|---|---|
| Antimicrobial | MIC Assay | 10 - 50 µg/mL |
| Agar Diffusion | Inhibition Zones: 15 - 25 mm | |
| Antioxidant | DPPH Scavenging | IC50: 25 µg/mL |
| Hydroxyl Radical Scavenging | Significant reduction observed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
